molecular formula C26H29N5O4S B4113016 3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide

3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide

Cat. No. B4113016
M. Wt: 507.6 g/mol
InChI Key: LFUIYCUAYNHKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide, also known as N-(4-(4-(2-pyridinyl)-1-piperazinyl)phenylsulfonyl)-4-morpholinebenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is known to play a crucial role in the regulation of insulin signaling and glucose homeostasis.

Scientific Research Applications

3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamidephenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to be a potent and selective inhibitor of PTP1B, which is known to play a critical role in the regulation of insulin signaling and glucose homeostasis. Therefore, this compound has been investigated as a potential treatment for type 2 diabetes mellitus, obesity, and metabolic syndrome.

Mechanism of Action

The mechanism of action of 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamidephenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glycemic control. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be attributed to its inhibition of PTP1B.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamidephenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound enhances insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have shown that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties in various cell lines and animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamidephenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide in lab experiments include its high potency and selectivity for PTP1B inhibition, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation is that this compound is relatively expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the research on 3-(4-morpholinylsulfonyl)-3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamidephenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. Another direction is to explore its anti-inflammatory and anti-tumor properties and its potential use in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways.

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4S/c32-26(28-22-6-2-1-3-7-22)21-9-10-23(24(20-21)36(33,34)31-16-18-35-19-17-31)29-12-14-30(15-13-29)25-8-4-5-11-27-25/h1-11,20H,12-19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUIYCUAYNHKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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